5-Tert-butyl-1,3,5-triazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-1,3,5-triazinan-2-one (TBTU) is a chemical compound that is widely used in scientific research. It is a coupling reagent that is used to facilitate peptide synthesis. TBTU is a white crystalline powder that is soluble in water and organic solvents. It is a highly reactive compound that is used in the synthesis of peptides and other organic compounds.
Mechanism Of Action
5-Tert-butyl-1,3,5-triazinan-2-one acts as a coupling reagent by activating the carboxyl group of an amino acid. It forms an active ester intermediate that reacts with the amino group of another amino acid to form a peptide bond. 5-Tert-butyl-1,3,5-triazinan-2-one is a highly reactive compound that reacts quickly with amino acids to form peptide bonds. The mechanism of action of 5-Tert-butyl-1,3,5-triazinan-2-one is well understood and has been extensively studied.
Biochemical And Physiological Effects
5-Tert-butyl-1,3,5-triazinan-2-one has no known biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes. 5-Tert-butyl-1,3,5-triazinan-2-one is not used in any pharmaceutical or medical applications.
Advantages And Limitations For Lab Experiments
5-Tert-butyl-1,3,5-triazinan-2-one is a highly reactive compound that is widely used in scientific research. It has many advantages for lab experiments, including high yields, low toxicity, and ease of use. 5-Tert-butyl-1,3,5-triazinan-2-one is a versatile coupling reagent that can be used in a wide range of organic synthesis reactions. However, 5-Tert-butyl-1,3,5-triazinan-2-one has some limitations, including its high cost and limited shelf life. 5-Tert-butyl-1,3,5-triazinan-2-one must be stored in a dry, cool place to prevent degradation.
Future Directions
There are many future directions for the use of 5-Tert-butyl-1,3,5-triazinan-2-one in scientific research. One area of research is the development of new coupling reagents that are more efficient and cost-effective than 5-Tert-butyl-1,3,5-triazinan-2-one. Another area of research is the development of new synthetic methods that use 5-Tert-butyl-1,3,5-triazinan-2-one as a key reagent. 5-Tert-butyl-1,3,5-triazinan-2-one has many potential applications in organic synthesis, and its use in scientific research is likely to continue to grow in the future.
Synthesis Methods
5-Tert-butyl-1,3,5-triazinan-2-one is synthesized from tert-butyl isocyanate and cyanogen bromide. The reaction is carried out in the presence of a base such as triethylamine. The reaction yields 5-Tert-butyl-1,3,5-triazinan-2-one as a white crystalline powder. The synthesis of 5-Tert-butyl-1,3,5-triazinan-2-one is a straightforward process that can be carried out in a laboratory setting.
Scientific Research Applications
5-Tert-butyl-1,3,5-triazinan-2-one is widely used in scientific research as a coupling reagent. It is used in peptide synthesis to facilitate the formation of peptide bonds. 5-Tert-butyl-1,3,5-triazinan-2-one is also used in the synthesis of other organic compounds such as esters and amides. 5-Tert-butyl-1,3,5-triazinan-2-one is a highly reactive compound that is used in a wide range of organic synthesis reactions.
properties
CAS RN |
104768-86-7 |
---|---|
Product Name |
5-Tert-butyl-1,3,5-triazinan-2-one |
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-tert-butyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O/c1-7(2,3)10-4-8-6(11)9-5-10/h4-5H2,1-3H3,(H2,8,9,11) |
InChI Key |
BTDCDPWYSVPDEX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CNC(=O)NC1 |
Canonical SMILES |
CC(C)(C)N1CNC(=O)NC1 |
synonyms |
1,3,5-Triazin-2(1H)-one,5-(1,1-dimethylethyl)tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.